6-Fluoropyridine-2,3-diamine
Overview
Description
6-Fluoropyridine-2,3-diamine is a chemical compound with the molecular formula C5H6FN3 . It has a molecular weight of 127.12 g/mol.
Synthesis Analysis
The synthesis of 6-Fluoropyridine-2,3-diamine and similar fluoropyridines is a topic of interest in the field of organic chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . The synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis
The molecular structure of 6-Fluoropyridine-2,3-diamine consists of a pyridine ring with a fluorine atom at the 6-position and two amine groups at the 2- and 3-positions . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Chemical Reactions Analysis
Fluoropyridines, including 6-Fluoropyridine-2,3-diamine, have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They are involved in various chemical reactions, including Umemoto reaction, Balts-Schiemann reaction, substitution reaction, and cyclization .Scientific Research Applications
Synthesis of Fluorinated Pyridines
6-Fluoropyridine-2,3-diamine serves as a key intermediate in the synthesis of various fluorinated pyridines. These compounds are of significant interest due to their unique physical, chemical, and biological properties, which are attributed to the presence of fluorine atoms. Fluorinated pyridines have reduced basicity and are less reactive compared to their chlorinated and brominated counterparts, making them valuable in the development of more stable and selective chemical entities .
Radiopharmaceuticals
The compound is utilized in the synthesis of 18 F-substituted pyridines , which are important in the field of radiopharmaceuticals. These fluorine-18 labeled compounds are used as imaging agents in positron emission tomography (PET), aiding in the diagnosis and treatment monitoring of various diseases, including cancer .
Agricultural Chemistry
In agricultural chemistry, 6-Fluoropyridine-2,3-diamine derivatives are explored for their potential as herbicides and insecticides. The introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties of agrochemicals .
Anticancer Drug Precursors
This compound is also a precursor in the synthesis of anticancer drugs. For instance, derivatives of 6-Fluoropyridine-2,3-diamine have been used to create compounds that show promise in cancer treatment, highlighting the importance of this molecule in medicinal chemistry .
Development of Fluorinated Pharmaceuticals
Approximately 10% of pharmaceuticals used in medical treatment contain a fluorine atom. The unique properties imparted by fluorine, such as increased stability and bioavailability, make 6-Fluoropyridine-2,3-diamine a valuable starting material in the development of new medicinal drugs .
Chemical Research and Synthesis
The compound is a subject of ongoing chemical research, where it is used to study various synthetic pathways and reactions. Its role in the development of new synthetic methodologies can lead to the discovery of novel compounds with potential applications across different fields .
Material Science
Fluorinated pyridines derived from 6-Fluoropyridine-2,3-diamine may be used in material science, particularly in the creation of advanced materials with specific electronic and optical properties due to the influence of the fluorine atom .
Environmental Science
Research into the environmental impact and degradation of fluorinated compounds, including those derived from 6-Fluoropyridine-2,3-diamine, is crucial. This research helps in understanding the persistence and behavior of such compounds in the environment, leading to better management and disposal practices .
Safety and Hazards
While specific safety and hazard information for 6-Fluoropyridine-2,3-diamine is not available, general safety measures for handling similar chemical compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Fluoropyridines, including 6-Fluoropyridine-2,3-diamine, are of significant interest in the pharmaceutical industry, with potential applications in the synthesis of new drugs . The development of fast and cost-effective methods for the synthesis of substituted fluoropyridines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent in the aromatic ring . This property might influence the interaction of 6-Fluoropyridine-2,3-diamine with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting they may interact with multiple biochemical pathways .
Result of Action
As a fluoropyridine, it is likely to have unique physical, chemical, and biological properties that could influence its effects .
Action Environment
The properties of fluoropyridines suggest that they may be influenced by various factors .
properties
IUPAC Name |
6-fluoropyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-4-2-1-3(7)5(8)9-4/h1-2H,7H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAHJYPQETZMIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483654 | |
Record name | 2,3-Diamino-6-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoropyridine-2,3-diamine | |
CAS RN |
60186-26-7 | |
Record name | 6-Fluoro-2,3-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60186-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diamino-6-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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